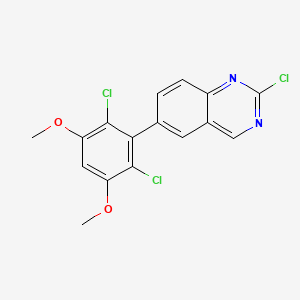
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is a heterocyclic aromatic compound with the molecular formula C16H11Cl3N2O2 and a molecular weight of 369.63 g/mol . This compound is characterized by a quinazoline core substituted with chloro and methoxy groups, making it a valuable building block in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline typically involves the condensation of 2,6-dichloro-3,5-dimethoxyaniline with 2-chlorobenzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Coupling: Biaryl derivatives.
科学的研究の応用
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor in cell signaling pathways.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events essential for cell signaling . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(2,6-dichlorophenyl)quinazoline
- 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline
- 2,6-Dichloro-3,5-dimethoxyphenylquinazoline
Uniqueness
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity compared to similar compounds . The combination of these substituents allows for versatile chemical modifications and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c1-22-11-6-12(23-2)15(18)13(14(11)17)8-3-4-10-9(5-8)7-20-16(19)21-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLAAQEDOJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














